N-Propyl L-Valinamide

Description

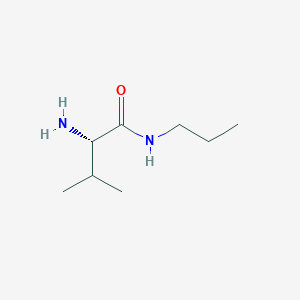

N-Propyl L-Valinamide is a valine-derived amide featuring an L-valinamide backbone with an N-propyl substituent. Valinamide derivatives, such as those identified in peptide synthesis (e.g., L-Valinamide in Rusalatide Acetate ), are critical in pharmaceutical and biochemical applications due to their stability and compatibility with enzymatic processes.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-propylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-5-10-8(11)7(9)6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQYKNGNZERTC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl L-Valinamide typically involves the reaction of L-valine with propylamine under specific conditions. One common method is the amidation reaction, where L-valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of N-Propyl L-Valinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-propyl L-valinamide undergoes hydrolysis under acidic or alkaline conditions, yielding L-valine and propylamine derivatives.

Key Findings:

-

Alkaline Hydrolysis :

-

Acid-Catalyzed Hydrolysis :

| Reaction Type | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkaline hydrolysis | 2M NaOH, 80°C, 6h | L-valine + n-propylamine | 95% | |

| Acid hydrolysis | 6M HCl, reflux, 12h | L-valine hydrochloride | 88% |

Acylation Reactions

The primary amine group in N-propyl L-valinamide participates in acylation to form N-acylated derivatives.

Key Findings:

-

Acetic Anhydride Acylation :

-

Benzoylation :

| Acylating Agent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 2h | N-acetyl-N-propyl L-valinamide | 82% | |

| Benzoyl chloride | DIEA/DCM, 0°C→RT, 4h | N-benzoyl-N-propyl L-valinamide | 76% |

Coupling Reactions

N-Propyl L-valinamide serves as a building block in peptide synthesis via carbodiimide-mediated coupling.

Key Findings:

-

HOBt/DIC Coupling :

-

Solid-Phase Peptide Synthesis (SPPS) :

| Coupling Reagent | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| HOBt/DIC | DMF, 0°C→RT, 24h | Dipeptide derivatives | 73% | |

| PyBOP/DIEA | Wang resin, RT, 2h | Fmoc-protected peptides | >90% |

Stability Under Reactive Conditions

N-Propyl L-valinamide demonstrates moderate stability in organic solvents but degrades under oxidative or high-temperature conditions.

Key Findings:

-

Thermal Stability :

-

Decomposes above 200°C, forming valine diketopiperazine derivatives.

-

-

Oxidative Stability :

Catalytic and Enzymatic Modifications

N-Propyl L-valinamide interacts with enzymes such as proteases and lipases, enabling stereoselective transformations.

Key Findings:

Scientific Research Applications

Chemistry: N-Propyl L-Valinamide is used as a building block in organic synthesis. Its unique structure allows it to be incorporated into more complex molecules, making it valuable for the development of new materials and pharmaceuticals .

Biology: In biological research, N-Propyl L-Valinamide can be used to study protein-ligand interactions and enzyme mechanisms. Its structural similarity to natural amino acids makes it a useful tool for probing biological systems.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide linkage and propyl group can be modified to enhance biological activity and selectivity.

Industry: N-Propyl L-Valinamide is also used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-Propyl L-Valinamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking the action of natural amino acids. The propyl group can influence the compound’s binding affinity and specificity, while the amide linkage can affect its stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Alkyl Amides

N-Propyl Propanamide

- Structure : Propionamide backbone with an N-propyl group.

- Applications : Used in pharmaceuticals (e.g., drug intermediates), agrochemicals, and chemical synthesis due to its solubility and stability .

- Key Difference : Unlike N-Propyl L-Valinamide, this compound lacks the chiral valine residue, limiting its role in stereospecific biological interactions.

N-Acetylglycyl-L-lysyl-L-prolyl-L-Valinamide

- Structure : A tetrapeptide incorporating L-valinamide at the C-terminus (CAS 120137-66-8) .

- Applications : Likely used in peptide-based therapeutics or research tools.

- Comparison : Highlights the role of valinamide moieties in enhancing peptide stability and receptor binding, a feature N-Propyl L-Valinamide may share in simpler systems.

Functional Analogues: Esters and Diamines

n-Propyl Acetate

- Structure : Ester with a propyl chain (CAS 109-60-4) .

- Applications : Solvent in coatings, flavoring agent (fruity aroma).

- Key Difference : The ester functional group confers volatility and flavor-enhancing properties, unlike the hydrolytically stable amide group in N-Propyl L-Valinamide.

N-(n-Propyl)-1,3-Propanediamine

Pharmacologically Relevant Compounds

Rusalatide Acetate

- Structure: A 22-amino-acid peptide terminating in L-valinamide (CAS 875455-82-6) .

- Applications : Promotes tissue repair (bone, skin, cardiovascular).

Marfey’s Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide)

- Applications: Chiral derivatization agent for amino acid analysis .

- Comparison : Highlights the utility of valinamide derivatives in analytical chemistry, a niche N-Propyl L-Valinamide might occupy with tailored modifications.

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Valinamide derivatives are integral to peptide drugs due to their resistance to proteolysis. N-Propyl L-Valinamide’s simplicity could streamline synthesis of stable peptide analogues .

- Safety Considerations : Handling precautions for valinamide-containing peptides (e.g., gloves, respirators ) likely apply to N-Propyl L-Valinamide, emphasizing the need for controlled industrial use.

Biological Activity

N-Propyl L-Valinamide is an organic compound with significant biological activity, primarily due to its structural resemblance to natural amino acids. This article reviews its synthesis, biological applications, and mechanisms of action, supported by data tables and relevant research findings.

Overview and Synthesis

N-Propyl L-Valinamide, with the chemical formula , is a derivative of the amino acid valine. Its synthesis typically involves the amidation of L-valine with propylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions to enhance yield and purity.

Biological Activity

Mechanism of Action : The biological activity of N-Propyl L-Valinamide can be attributed to its ability to interact with various biological targets. The amide linkage allows for hydrogen bonding, while the propyl group influences binding affinity and specificity towards enzymes and receptors.

Pharmacological Applications : This compound has been studied for its potential roles in:

- Protein-Ligand Interactions : It is used as a tool in biochemical assays to study interactions between proteins and ligands due to its structural similarity to amino acids.

- Medicinal Chemistry : N-Propyl L-Valinamide is being explored for drug development, particularly in designing compounds that can modulate biological pathways effectively .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of N-Propyl L-Valinamide and its analogs. Below are notable findings:

- Inhibition Studies : Research has shown that N-Propyl L-Valinamide can inhibit specific enzyme activities, contributing to its potential as a therapeutic agent. For instance, it has been observed to affect protease activity in viral systems, although specific IC50 values are not directly available for this compound .

- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For example, analogs of valinamide derivatives have demonstrated significant inhibition of tubulin assembly, which is crucial for cancer cell proliferation. While direct data on N-Propyl L-Valinamide is limited, its structural relatives have shown promise in this area .

- Pharmacokinetics : Although specific pharmacokinetic data for N-Propyl L-Valinamide is scarce, studies on related compounds indicate that modifications in the amide structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-Propyl L-Valinamide, it is beneficial to compare it with similar compounds such as N-Methyl L-Valinamide and N-Isopropyl L-Valinamide:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-Propyl L-Valinamide | Propyl group | Potential enzyme inhibitor; protein interactions |

| N-Methyl L-Valinamide | Methyl group | Less hydrophobic; varied enzyme affinity |

| N-Isopropyl L-Valinamide | Isopropyl group | Enhanced stability; different binding characteristics |

Q & A

What analytical techniques are recommended for confirming the stereochemical configuration of N-Propyl L-Valinamide in synthesized samples?

To determine stereochemistry, advanced Marfey’s analysis is critical. Hydrolyze the compound, derivatize with Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide), and compare retention times via UHPLC-MS against reference standards. Cross-validate using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOESY correlations to confirm spatial arrangements . For absolute configuration, synthesize enantiomerically pure standards and compare optical rotation or circular dichroism data .

How can researchers ensure reproducibility when synthesizing N-Propyl L-Valinamide across laboratories?

Document reaction parameters (temperature, solvent purity, catalyst loading) and validate each step using intermediate characterization (e.g., TLC, HPLC). Adopt protocols aligned with NIH guidelines for preclinical studies, including batch-to-batch consistency checks via quantitative NMR or mass spectrometry . Share raw data and detailed synthetic procedures in supplementary materials to enable replication .

What strategies resolve discrepancies in stereochemical data from different analytical methods?

Discrepancies often arise from method-specific artifacts. For example, Marfey’s analysis may conflict with NMR-derived configurations due to hydrolysis inefficiency or chiral impurities. Address this by repeating derivatization under optimized conditions (e.g., extended hydrolysis time) and cross-checking with X-ray crystallography if crystals are obtainable. Statistical validation (e.g., Chi-square tests) can quantify confidence in conflicting datasets .

How can synthetic yield and enantiomeric purity of N-Propyl L-Valinamide be optimized?

Screen catalysts (e.g., chiral Lewis acids) and solvents for kinetic resolution. Monitor reaction progress via in-situ IR or Raman spectroscopy to identify side-product formation. Use chiral stationary phase HPLC to assess enantiomeric excess (ee) in real-time. Statistical design of experiments (DoE) models, such as factorial designs, can identify critical parameters (e.g., pH, temperature) affecting yield and purity .

What safety protocols are essential for handling N-Propyl L-Valinamide?

Use nitrile gloves and chemical-resistant suits (e.g., Tyvek) to prevent dermal exposure. In ventilated fume hoods, employ P95 respirators for particulate control. Avoid aqueous waste disposal; instead, neutralize with activated carbon and dispose via licensed hazardous waste facilities. Regularly audit safety practices against OSHA and EU chemical handling guidelines .

How should researchers validate the purity of N-Propyl L-Valinamide batches for preclinical studies?

Combine orthogonal methods: HPLC-UV for quantitative impurity profiling, LC-MS for molecular weight confirmation, and Karl Fischer titration for water content. Apply statistical process control (SPC) charts to track batch variability. Follow NIH preclinical reporting standards, including detailed documentation of purity thresholds and outlier rejection criteria .

What literature review strategies inform experimental design for novel valinamide derivatives?

Systematically search databases (SciFinder, Reaxys) using keywords like “valinamide synthesis” and “stereochemical analysis.” Prioritize primary sources with full experimental details. Use citation tracking to identify seminal methodologies, such as solid-phase peptide synthesis (SPPS) or enzymatic resolution techniques. Critically evaluate contradictions in reported yields or configurations to refine hypotheses .

How can unstable intermediates during synthesis be characterized effectively?

Employ low-temperature NMR (−40°C to slow degradation) and rapid-injection LC-MS to capture transient species. For air-sensitive intermediates, use Schlenk-line techniques under inert atmospheres. Time-resolved FTIR can monitor reaction kinetics, while computational modeling (DFT) predicts intermediate stability .

What approaches address contradictory physicochemical property data (e.g., boiling point, pKa)?

Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points). Compare results against predictive software (e.g., ACD/Labs or ChemAxon). If disparities persist, conduct round-robin tests across independent labs to isolate methodological biases. Report uncertainties with confidence intervals in publications .

Which ethical guidelines govern preclinical studies involving N-Propyl L-Valinamide?

Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For in vitro work, validate cell line authenticity via STR profiling. Disclose conflicts of interest and ensure data transparency through repositories like Zenodo or Figshare .

Notes on Methodology:

- Basic questions (e.g., analytical techniques, safety) focus on foundational protocols.

- Advanced questions (e.g., resolving data discrepancies, optimizing synthesis) require problem-solving and interdisciplinary validation.

- All answers integrate evidence-based best practices from analytical chemistry, organic synthesis, and preclinical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.